molecular formula C9H7ClFNO B1357690 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile CAS No. 1017777-64-8

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile

Cat. No.: B1357690
CAS No.: 1017777-64-8
M. Wt: 199.61 g/mol
InChI Key: FQLMUDDUHVESQG-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7ClFNO. It is a derivative of phenylacetonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile typically involves the reaction of 2-chloro-6-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylacetonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the development of new drugs targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural compatibility with the target site. The chloro, fluoro, and methoxy substituents play a crucial role in determining the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity. The methoxy group further enhances its solubility and interaction with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(2-chloro-6-fluoro-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-13-8-3-2-7(11)6(4-5-12)9(8)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLMUDDUHVESQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246820
Record name 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017777-64-8
Record name 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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